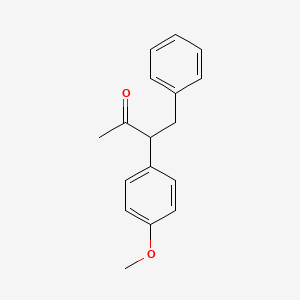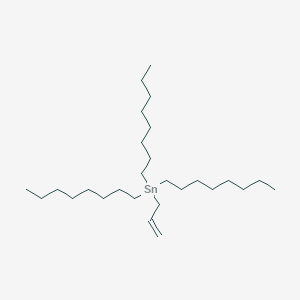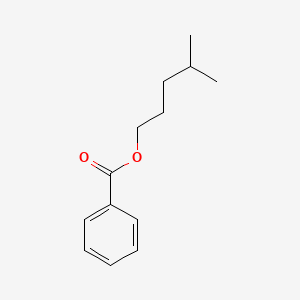
4-Methylpentyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpentyl benzoate: is an organic compound with the molecular formula C13H18O2 . It is an ester formed from the reaction of benzoic acid and 4-methylpentanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a benzoate group attached to a 4-methylpentyl chain, making it a member of the benzoate esters family .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpentyl benzoate can be synthesized through the esterification reaction between benzoic acid and 4-methylpentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is then heated to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpentyl benzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to benzoic acid and 4-methylpentanol.
Oxidation: The benzoate group can undergo oxidation reactions to form benzoic acid derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Benzoic acid and 4-methylpentanol.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-Methylpentyl benzoate has several applications in scientific research, including:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Mechanism of Action
The mechanism of action of 4-methylpentyl benzoate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing benzoic acid and 4-methylpentanol. The benzoic acid can then participate in various metabolic pathways, while 4-methylpentanol can be further metabolized or excreted. The specific molecular targets and pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
4-Methylphenyl benzoate: An ester with a similar structure but with a phenyl group instead of a pentyl chain.
Phenyl benzoate: Another ester with a phenyl group attached to the benzoate group.
4-Methoxyphenyl benzoate: An ester with a methoxy group on the phenyl ring.
Uniqueness: 4-Methylpentyl benzoate is unique due to its specific 4-methylpentyl chain, which imparts distinct physical and chemical properties compared to other benzoate esters. Its structure allows for specific interactions in biological systems and unique applications in the fragrance industry .
Properties
CAS No. |
5444-77-9 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-methylpentyl benzoate |
InChI |
InChI=1S/C13H18O2/c1-11(2)7-6-10-15-13(14)12-8-4-3-5-9-12/h3-5,8-9,11H,6-7,10H2,1-2H3 |
InChI Key |
UUNAMHRNRUJYDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


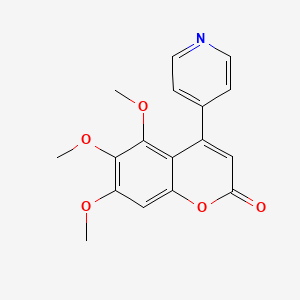
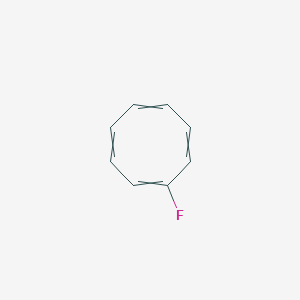
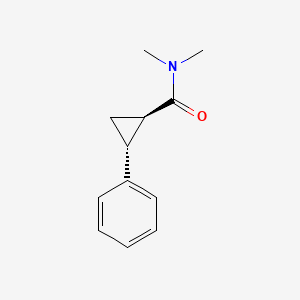
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

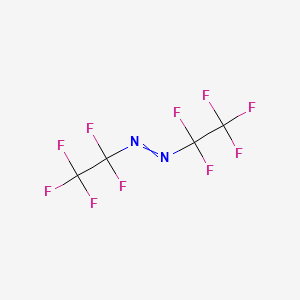
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
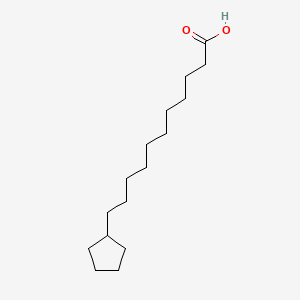
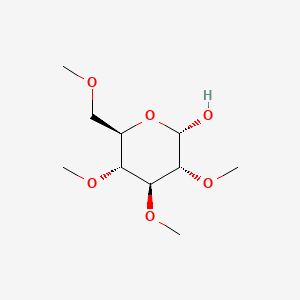

![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)
